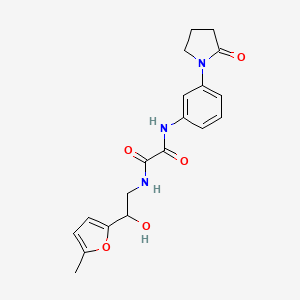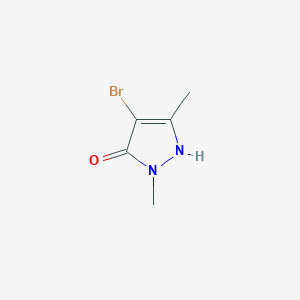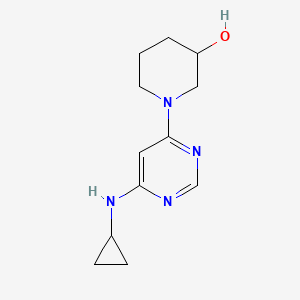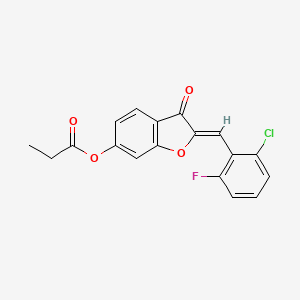
N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C19H21N3O5 and its molecular weight is 371.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glycolic Acid Oxidase Inhibition
Research has identified compounds with large lipophilic substituents, including derivatives related to the core structure of N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, as potent, competitive inhibitors of glycolic acid oxidase (GAO) in vitro. These inhibitors have shown promise in reducing urinary oxalate levels in animal models, indicating potential therapeutic applications for conditions associated with oxalate overproduction (Rooney et al., 1983).
Histone Deacetylase Inhibition
Further studies have explored the compound's structural analogs for their role as histone deacetylase (HDAC) inhibitors, revealing significant potential in modulating gene expression. Such compounds, by virtue of their inhibitory activity, could serve as foundational structures for the development of new cancer therapeutics (Mai et al., 2004).
Optically Active Organometallic Compounds
The synthesis of optically active binuclear diorganotin compounds from related oxalamides demonstrates the chemical's versatility in creating compounds with potential applications in materials science and organometallic chemistry. Such developments could lead to advances in catalysis, polymerization, and the synthesis of novel materials (Jiménez‐Pérez et al., 2006).
Chemical Recyclization and Synthesis
The compound's structural framework has been utilized in chemical recyclization processes, demonstrating its potential as a precursor for the synthesis of heterocyclic compounds. These findings suggest applications in the development of pharmaceuticals and agrochemicals with tailored properties (Shipilovskikh et al., 2014).
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-12-7-8-16(27-12)15(23)11-20-18(25)19(26)21-13-4-2-5-14(10-13)22-9-3-6-17(22)24/h2,4-5,7-8,10,15,23H,3,6,9,11H2,1H3,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUSWRXTIGPJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid](/img/structure/B2477451.png)

![3-(5-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2477454.png)


![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B2477460.png)
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2477463.png)
![1-(4-methoxyphenyl)-3-[(thien-2-ylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2477464.png)

![(Z)-5-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2477467.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2477469.png)
![(5-Fluorobenzo[b]thiophen-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2477471.png)
![1-Methyl-3-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazin-2-one](/img/structure/B2477472.png)

